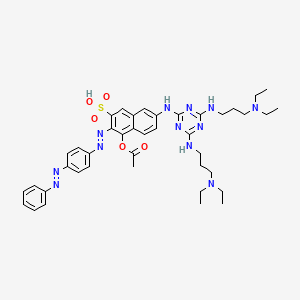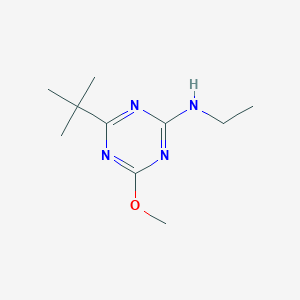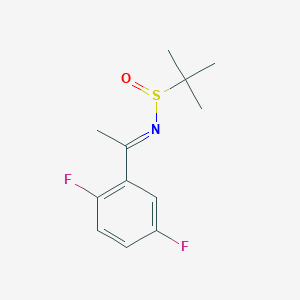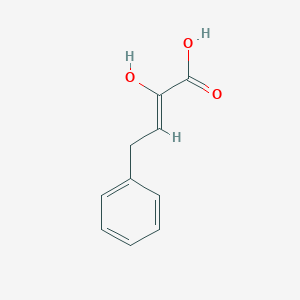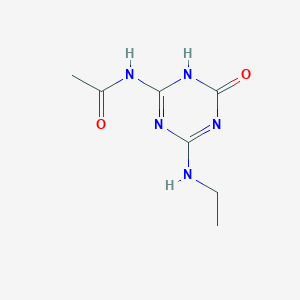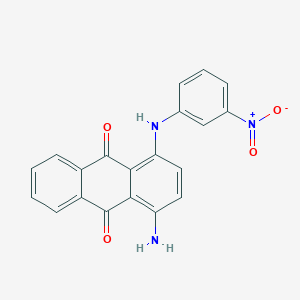
1-Amino-4-(3-nitroanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes an amino group and a nitrophenyl group attached to the anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the nitration of anthracene-9,10-dione followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The amino and nitrophenyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Industry: It is utilized in the production of high-performance pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may inhibit topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Compared to other anthraquinone derivatives, 1-Amino-4-((3-nitrophenyl)amino)anthracene-9,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
9,10-Anthracenedione: A simpler anthraquinone derivative used in dye synthesis.
Mitoxantrone: An anthraquinone-based anticancer drug.
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: Known for its cytotoxicity towards cancer cells.
These compounds share a common anthraquinone core but differ in their functional groups and applications, highlighting the versatility and importance of anthraquinone derivatives in various fields.
Properties
CAS No. |
88653-16-1 |
|---|---|
Molecular Formula |
C20H13N3O4 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
1-amino-4-(3-nitroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O4/c21-15-8-9-16(22-11-4-3-5-12(10-11)23(26)27)18-17(15)19(24)13-6-1-2-7-14(13)20(18)25/h1-10,22H,21H2 |
InChI Key |
AIKSAPAGFRNKLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC(=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








